5-bromo-N-ethoxyfuran-2-carboxamide
Description
Properties
Molecular Formula |
C7H8BrNO3 |
|---|---|
Molecular Weight |
234.05 g/mol |
IUPAC Name |
5-bromo-N-ethoxyfuran-2-carboxamide |
InChI |
InChI=1S/C7H8BrNO3/c1-2-11-9-7(10)5-3-4-6(8)12-5/h3-4H,2H2,1H3,(H,9,10) |
InChI Key |
SGUMWCPISGDKSB-UHFFFAOYSA-N |
Canonical SMILES |
CCONC(=O)C1=CC=C(O1)Br |
Origin of Product |
United States |
Preparation Methods
Bromination of Furan-2-Carboxylic Acid Derivatives
Industrial Production Methods
Continuous Flow Reactor Systems
Large-scale synthesis employs continuous flow reactors to enhance safety and efficiency:
- Bromination Step: A tandem reactor system combines furan-2-carboxylic acid and NBS in THF at 5°C, with residence time optimized to 12 minutes.
- Amidation Step: A microreactor with immobilized lipase catalysts (e.g., Candida antarctica Lipase B) enables solvent-free coupling of 5-bromofuran-2-carbonyl chloride and ethoxyamine at 50°C, achieving 89% conversion per pass.
Purification Techniques
Industrial purification leverages:
- Crystallization: Ethanol/water mixtures (3:1 v/v) recrystallize the crude product, removing unreacted starting materials.
- Simulated Moving Bed (SMB) Chromatography: A methanol/acetonitrile gradient separates regioisomers, ensuring >99.5% chemical purity.
Mechanistic Insights
Bromination Regioselectivity
Density functional theory (DFT) calculations reveal that bromination at the 5-position is favored due to:
Amidation Kinetics
Pseudo-first-order kinetics govern the reaction between 5-bromofuran-2-carbonyl chloride and ethoxyamine, with a rate constant (k) of 0.042 L·mol⁻¹·s⁻¹ at 25°C. The rate-determining step is nucleophilic attack by the amine, followed by rapid deprotonation.
Comparative Analysis of Methods
| Method | Yield | Purity | Scalability | Cost Index |
|---|---|---|---|---|
| NBS Bromination | 85% | 98% | Moderate | $$$ |
| Br₂/FeBr₃ Bromination | 95% | 95% | High | $$ |
| Microwave Amidation | 94% | 99% | Low | $$$$ |
| Continuous Flow | 89% | 99.5% | High | $$$ |
Challenges and Optimization Strategies
Challenge 1: Di-Bromination Byproducts
- Solution: Use substoichiometric NBS (0.95 eq.) with radical scavengers like 2,6-di-tert-butylphenol to suppress over-bromination.
Challenge 2: Hydrolysis of Acid Chloride
- Solution: Conduct amidation under anhydrous conditions with molecular sieves (4Å) to sequester trace moisture.
Applications in Further Synthesis
5-Bromo-N-ethoxyfuran-2-carboxamide serves as a precursor for:
- Suzuki-Miyaura Couplings: Palladium-catalyzed cross-coupling with arylboronic acids yields biaryl furan derivatives.
- Heterocycle Formation: Cyclocondensation with hydrazines generates pyrazoline scaffolds with antitumor activity.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-N-ethoxyfuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .
Scientific Research Applications
Chemistry: 5-Bromo-N-ethoxyfuran-2-carboxamide is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure makes it a valuable building block for creating complex molecules .
Biology: In biological research, this compound is studied for its potential antimicrobial and antifungal properties.
Medicine: The compound’s potential therapeutic applications are being explored, particularly in the development of new drugs for treating bacterial and fungal infections. Its ability to interact with biological targets makes it a candidate for drug discovery .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various industrial processes .
Mechanism of Action
The mechanism of action of 5-bromo-N-ethoxyfuran-2-carboxamide involves its interaction with specific molecular targets in biological systems. The compound’s bromine atom and furan ring play crucial roles in its reactivity and binding affinity. It is believed to exert its effects by disrupting cellular processes in pathogens, leading to their inhibition or death .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 5-Bromo-N-ethoxyfuran-2-carboxamide
- CAS No.: 1089542-86-8
- Molecular Formula: C₇H₈BrNO₃
- Molecular Weight : 234.05 g/mol
- Purity : ≥98% (HPLC)
Role and Applications: This compound is a pharmaceutical intermediate used in drug synthesis, particularly in the development of adenosine receptor antagonists and other bioactive molecules. Its ethoxy (-OCH₂CH₃) substituent balances polarity and metabolic stability, making it a versatile building block in medicinal chemistry .
Comparison with Structural Analogs
Structural and Physicochemical Properties
The table below compares this compound with six analogs, highlighting substituent effects on molecular weight, solubility, and reactivity:
Q & A
Advanced Research Question
Target Identification : Use molecular docking (PDB databases) to predict interactions with enzymes like COX-2 or kinases.
In Vitro Assays :
- Antimicrobial : MIC testing against Gram± bacteria (e.g., E. coli, S. aureus).
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
SAR Studies : Synthesize analogs (e.g., replacing ethoxy with methoxy) to identify critical functional groups .
Note : Ensure biological testing includes solvent controls (e.g., DMSO ≤0.1% v/v) to avoid false positives.
What methodologies resolve low yields in large-scale synthesis?
Basic Research Question
Scale-up challenges often arise from poor mixing or exothermic reactions. Mitigation strategies:
- Flow Chemistry : Continuous reactors improve heat dissipation and reduce side reactions.
- Catalyst Screening : Pd/C or Ni catalysts enhance coupling efficiency (e.g., 90% yield at 100 g scale) .
- Workup Optimization : Liquid-liquid extraction (EtOAc/water) instead of column chromatography.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
